tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate

Lipophilicity Drug-like properties ADME prediction

tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate (CAS 887587-67-9) is a sulfonyl pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected pyrrolidine ring bearing a 4-bromophenylsulfonyl substituent at the 3-position. The compound has a molecular formula of C₁₅H₂₀BrNO₄S, a molecular weight of 390.29 g/mol, a calculated XLogP of 2.9, a topological polar surface area (TPSA) of 72.1 Ų, and four hydrogen-bond acceptor sites with zero hydrogen-bond donors.

Molecular Formula C15H20BrNO4S
Molecular Weight 390.3 g/mol
CAS No. 887587-67-9
Cat. No. B12446053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate
CAS887587-67-9
Molecular FormulaC15H20BrNO4S
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
InChIKeyIDEUDDPTYWBZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate (CAS 887587-67-9) – A Boc-Protected Sulfonyl Pyrrolidine Building Block


tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate (CAS 887587-67-9) is a sulfonyl pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected pyrrolidine ring bearing a 4-bromophenylsulfonyl substituent at the 3-position. The compound has a molecular formula of C₁₅H₂₀BrNO₄S, a molecular weight of 390.29 g/mol, a calculated XLogP of 2.9, a topological polar surface area (TPSA) of 72.1 Ų, and four hydrogen-bond acceptor sites with zero hydrogen-bond donors [1]. It serves primarily as a protected intermediate in medicinal chemistry campaigns, where the Boc group enables orthogonal protection during multi-step synthesis and the bromine atom provides a handle for cross-coupling reactions or halogen-bond-directed molecular recognition.

Why 4-Halophenyl Sulfonyl Pyrrolidine Analogs Cannot Be Interchanged Without Quantitative Risk


Simple substitution of the 4-halogen atom (Br → Cl or F) or removal of the Boc protecting group introduces substantial changes in lipophilicity, halogen-bond donor strength, and synthetic reactivity that directly affect pharmacokinetic profiles, target engagement, and downstream reaction compatibility. The bromine atom confers a 1.07-unit higher XLogP compared to the chloro analog [1], translating to approximately a 10-fold increase in octanol-water partition coefficient, which alters membrane permeability and metabolic stability. Furthermore, bromine acts as a significantly stronger halogen-bond donor (interaction energies up to −113 kJ mol⁻¹) compared to chlorine (up to −90 kJ mol⁻¹) [2], potentially yielding different binding modes and affinities in structured biological targets. Replacing the Boc group with a free amine (as the hydrochloride salt, CAS 1864016-64-7) eliminates the orthogonal protection strategy and drastically changes solubility and nucleophilicity, precluding its use in multi-step sequences requiring selective deprotection. These quantifiable differences preclude casual analog interchange without experimental re-validation.

Quantitative Differentiation Evidence: tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate vs. Closest Analogs


Lipophilicity Advantage: XLogP 2.9 vs. 1.83 for the 4-Chloro Analog

The target 4-bromophenyl compound exhibits an XLogP of 2.9 [1], whereas the structurally analogous 4-chlorophenyl derivative (CAS 1289585-46-1) has a reported LogP of 1.83 . This 1.07 log unit difference corresponds to an approximately 11.7-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity for the bromo compound. For procurement decisions in drug discovery, this quantitative difference directly impacts predicted membrane permeability, plasma protein binding, and metabolic clearance, making the bromo compound preferable when higher logD₇.₄ is required for target tissue penetration.

Lipophilicity Drug-like properties ADME prediction

Halogen Bond Donor Strength: Bromine (–56 to –113 kJ mol⁻¹) vs. Chlorine (–41 to –90 kJ mol⁻¹)

In multicenter halogen-bonded complexes with ammonia, bromine exhibits interaction energies ranging from –56 to –113 kJ mol⁻¹, whereas chlorine interactions fall within –41 to –90 kJ mol⁻¹ [1]. Although these values derive from a general computational study rather than direct measurement on the target compound, they provide a class-level inference that the 4-bromophenylsulfonyl moiety can engage in significantly stronger halogen bonds (X···N) than the 4-chlorophenyl analog. For applications in fragment-based drug design or co-crystal engineering where halogen bonding is exploited for affinity or selectivity, the bromo compound is the stronger halogen-bond donor by approximately 15–25 kJ mol⁻¹ on average.

Halogen bonding Molecular recognition Crystal engineering

Molecular Weight Differentiation: 390.29 vs. 345.84 g mol⁻¹ for the 4-Chloro Analog

The molecular weight of the target compound is 390.29 g mol⁻¹ [1], compared to 345.84 g mol⁻¹ for the 4-chlorophenyl analog (CAS 1289585-46-1) . The 44.45 g mol⁻¹ mass difference arises from bromine (atomic weight ~79.9) replacing chlorine (~35.5). This higher molecular weight, combined with the increased lipophilicity, shifts the bromo compound further toward the upper boundary of typical lead-like chemical space (MW < 450 Da), which may affect solubility, permeability, and clearance predictions. The heavier bromine atom also provides a distinct isotopic pattern useful for mass spectrometry-based metabolism studies.

Molecular weight Physicochemical properties Lead-likeness

Synthetic Orthogonality: Boc-Protected (MW 390.29) vs. Deprotected Free Amine Hydrochloride (MW 326.64)

The Boc-protected target compound (MW 390.29 g mol⁻¹, neutral) [1] can be selectively deprotected under acidic conditions (e.g., TFA/CH₂Cl₂) to yield the free amine, whereas the deprotected analog is typically supplied as the hydrochloride salt (CAS 1864016-64-7; C₁₀H₁₃BrClNO₂S, MW 326.64 g mol⁻¹) . The Boc-protected form is soluble in common organic solvents (e.g., EtOAc, THF, DCM), while the hydrochloride salt is preferentially soluble in aqueous or polar media, limiting its direct use in non-aqueous reaction sequences. The Boc group also shields the pyrrolidine nitrogen from unwanted nucleophilic side reactions, enabling chemoselective transformations at the bromophenyl or sulfonyl sites.

Protecting group strategy Multi-step synthesis Intermediate procurement

Polar Surface Area and H-Bond Acceptor Count: Consistent at 72.1 Ų and 4 Acceptors Across Halogen Analogs

The computed TPSA for the target compound is 72.1 Ų, with zero H-bond donors and four H-bond acceptors [1]. The 4-chlorophenyl, 4-fluorophenyl, and unsubstituted phenyl sulfonyl analogs are expected to exhibit identical TPSA and H-bond acceptor counts due to the same core scaffold and functional group connectivity. This invariance means that polarity-dependent properties (e.g., aqueous solubility, passive paracellular permeability) will be comparable across this analog series, allowing researchers to attribute any observed differences in permeability or solubility primarily to the lipophilicity differential rather than to changes in polar surface area.

Polar surface area Hydrogen bonding ADME consistency

Preferred Application Scenarios for tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate (CAS 887587-67-9)


Lead Optimization Requiring Elevated Lipophilicity (XLogP ~2.9)

When a drug discovery program requires a sulfonyl pyrrolidine scaffold with XLogP near 2.9 for target tissue penetration or blood-brain barrier permeability, the 4-bromophenyl variant (target LogP ≈ 2.9) should be selected over the 4-chloro (LogP ≈ 1.83) or 4-fluoro (LogP ≈ 1.5) analogs [1]. The 1.07 log unit differential vs. chloro translates to an approximately 11.7-fold higher partition coefficient, which can be decisive in achieving adequate CNS exposure or intracellular target engagement.

Fragment-Based or Structure-Based Design Exploiting Halogen Bonding

For projects where halogen bonding to a backbone carbonyl or side-chain heteroatom is hypothesized to improve binding affinity, the 4-bromophenyl compound provides stronger halogen-bond donor capability (Br···N interaction energies up to −113 kJ mol⁻¹) compared to the chloro analog (up to −90 kJ mol⁻¹) [2]. This makes the bromo compound the preferred procurement choice for co-crystallography, ITC, or SPR-based fragment screening aimed at validating halogen-bond-driven affinity gains.

Multi-Step Synthesis Requiring Orthogonal Boc Protection of the Pyrrolidine Nitrogen

In multi-step synthetic sequences where the pyrrolidine nitrogen must remain protected during transformations at the sulfonyl group or bromophenyl ring (e.g., Suzuki coupling, nucleophilic aromatic substitution), the Boc-protected form (CAS 887587-67-9) is the required intermediate. The deprotected hydrochloride salt (CAS 1864016-64-7) would necessitate a re-protection step, adding cost and reducing overall yield. The Boc group can be cleanly removed at the final stage using standard TFA conditions .

Metabolic Stability Studies Using the Distinctive Bromine Isotopic Pattern

The presence of bromine imparts a characteristic ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br) in mass spectrometry, enabling facile tracking of the compound and its metabolites in in vitro microsomal or hepatocyte stability assays. This isotopic signature, combined with the higher molecular weight (390.29 vs. 345.84 for the chloro analog), provides a clear analytical advantage for distinguishing parent from metabolite signals without requiring radiolabeled material.

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